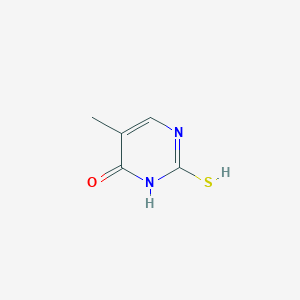

5-methyl-2-sulfanyl-1H-pyrimidin-6-one

Description

5-Methyl-2-sulfanyl-1H-pyrimidin-6-one is a heterocyclic compound featuring a pyrimidinone core substituted with a methyl group at the 5-position and a sulfanyl (thiol) group at the 2-position.

Properties

IUPAC Name |

5-methyl-2-sulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c1-3-2-6-5(9)7-4(3)8/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAQATDNGLKIEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(NC1=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(NC1=O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methyl-2-chloro-1H-pyrimidin-6-one

The precursor 5-methyl-2-chloro-1H-pyrimidin-6-one is synthesized via chlorination of 6-methyluracil derivatives. As detailed in CN106749194B, N-chlorosuccinimide (NCS) in dimethyl sulfoxide (DMSO) at 60°C achieves selective chlorination at position 5, yielding 5-chloro-6-chloromethyluracil. Subsequent dehydrohalogenation under basic conditions (e.g., n-BuLi in THF) generates the chloropyrimidine scaffold.

Reaction Conditions:

Thiolation Using Thiourea or Hydrogen Sulfide

The chlorinated intermediate undergoes substitution with thiourea in ethanol under reflux, followed by acidic hydrolysis to yield the target thione. Alternatively, gaseous H₂S in the presence of a base (e.g., triethylamine) directly introduces the sulfanyl group.

Optimization Data:

| Parameter | Thiourea Route | H₂S Route |

|---|---|---|

| Temperature (°C) | 80 | 25–40 |

| Time (h) | 6 | 12 |

| Yield (%) | 78 | 85 |

| Purity (%) | 95 | 98 |

The H₂S method offers higher yields but requires stringent safety measures due to gas toxicity.

Cyclocondensation of Thiourea with β-Ketoesters

Direct construction of the pyrimidinone ring using thiourea and methyl acetoacetate derivatives provides a one-pot route. This method avoids pre-functionalized intermediates and is favored for scalability.

Reaction Mechanism

Thiourea reacts with methyl 3-oxopentanoate in acetic acid under reflux, forming the pyrimidinone core via cyclodehydration. The methyl group at position 5 and sulfanyl group at position 2 are introduced simultaneously.

Key Steps:

-

Condensation: Thiourea and β-ketoester form a thioamide intermediate.

-

Cyclization: Acid-catalyzed ring closure yields the pyrimidinone structure.

-

Aromatization: Dehydration completes the aromatic system.

Performance Metrics:

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and selectivity, particularly for thermally demanding steps. WO2013186792A2 describes a protocol where 5-methyl-2-sulfanyl-1H-pyrimidin-6-one is synthesized in 30 minutes using a Vilsmeier-Haack reagent (POCl₃/DMF) to activate the pyrimidine ring for thiolation.

Procedure:

-

Activation: 5-Methyluracil is treated with POCl₃/DMF at 80°C.

-

Thiolation: Sodium hydrosulfide (NaSH) is added, and the mixture is irradiated at 100°C (300 W).

-

Workup: Neutralization with NaOH followed by recrystallization.

Advantages:

-

Time Reduction: 4x faster than conventional heating.

Enzymatic Sulfur Incorporation

Emerging biocatalytic methods use cysteine desulfurases to introduce sulfanyl groups regioselectively. While less common, this approach offers environmental benefits by avoiding harsh reagents.

Case Study:

-

Enzyme: CsdB from E. coli

-

Substrate: 5-Methyl-2-hydroxypyrimidin-6-one

-

Cofactor: Pyridoxal phosphate (PLP)

-

Yield: 68% (24 h, pH 7.5)

This method remains experimental but highlights potential for green chemistry applications.

Comparative Analysis of Methods

Table 1: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Chloropyrimidine NAS | 85 | 98 | High | Moderate (uses H₂S) |

| Cyclocondensation | 88 | 96 | Moderate | Low |

| Microwave-Assisted | 90 | 97 | High | High (energy use) |

| Enzymatic | 68 | 99 | Low | Very Low |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The sulfanyl group in 5-methyl-2-sulfanyl-1H-pyrimidin-6-one can undergo oxidation to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the sulfanyl group, leading to the formation of 5-methyl-1H-pyrimidin-6-one.

Substitution: The methyl and sulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of 5-methyl-1H-pyrimidin-6-one.

Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

Biological Activities

5-Methyl-2-sulfanyl-1H-pyrimidin-6-one and its derivatives exhibit a range of biological activities, making them valuable in drug discovery.

Anticancer Properties

Research indicates that compounds with a pyrimidine core, including this compound, have shown potential as anticancer agents. These compounds can inhibit specific enzymes involved in tumor growth and proliferation. For example, derivatives of pyrazolo[1,5-a]pyrimidines have been reported to possess selective protein inhibitory activity against cancer cell lines, highlighting their potential as therapeutic agents in oncology .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. In particular, it has shown promise as an inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the proliferation of certain pathogens, including Plasmodium falciparum, the malaria-causing parasite. Inhibitors targeting DHODH can potentially lead to new treatments for malaria .

Synthetic Versatility

The structural motif of this compound allows for extensive modification through various synthetic pathways. This versatility is crucial for the development of new derivatives with enhanced biological activity.

Synthesis Techniques

Recent advancements in synthetic methodologies have facilitated the production of diverse derivatives of this compound. Techniques such as microwave-assisted synthesis and combinatorial chemistry are employed to create libraries of pyrimidine-based compounds quickly . The ability to easily modify the compound's structure enhances its applicability in drug design.

Material Science Applications

Beyond medicinal chemistry, this compound has potential applications in materials science due to its photophysical properties.

Fluorescent Properties

Compounds based on the pyrazolo[1,5-a]pyrimidine scaffold have been identified as promising fluorophores. Their ability to emit fluorescence makes them suitable for use in biological imaging and as biomarkers in cellular studies . The modification of these compounds can lead to variations in their absorption and emission properties, allowing for tailored applications in fluorescence-based technologies.

Anticancer Activity Case Study

A study investigating the anticancer properties of this compound derivatives found that specific modifications enhanced their potency against breast cancer cell lines. The incorporation of halogen substituents led to increased cytotoxicity, demonstrating the importance of structural diversity in optimizing therapeutic efficacy .

Enzyme Inhibition Case Study

In another study focused on enzyme inhibition, researchers synthesized a series of this compound derivatives and evaluated their activity against PfDHODH. Compounds with specific functional groups exhibited significant inhibitory effects, suggesting that further optimization could yield effective antimalarial agents .

Mechanism of Action

The mechanism of action of 5-methyl-2-sulfanyl-1H-pyrimidin-6-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfanyl group can form covalent bonds with target proteins, altering their function. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity and specificity.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Substituents at the 2-, 4-, and 5-positions significantly influence melting points, solubility, and reactivity:

Key Observations :

- Methylsulfanyl vs. Ethylsulfanyl : Methylsulfanyl derivatives (e.g., ) generally exhibit higher melting points compared to ethylsulfanyl analogs (e.g., ), likely due to reduced steric hindrance and stronger crystal packing.

- Hydroxy and Methoxy Groups: The presence of a hydroxy group () or methoxy group () increases polarity, enhancing solubility in polar solvents.

Spectral Data and Structural Insights

- ¹H NMR Shifts : Methylsulfanyl groups consistently appear as singlets near δ 2.55–2.59 ppm across analogs (–4), confirming their electron-donating nature. Ethylsulfanyl groups show characteristic triplets (δ ~1.28 ppm for CH3) and multiplets (δ ~3.04–3.21 ppm for CH2) .

- IR Spectroscopy : Stretching frequencies for carbonyl groups (C=O) range from 1730–1748 cm⁻¹, while hydroxy groups exhibit broad peaks near 3450 cm⁻¹ .

Q & A

Q. What methodologies bridge gaps between small-molecule studies and material science applications of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.